2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid
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Overview
Description
2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid is an organic compound with significant relevance in various fields of scientific research. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with malonic acid under specific conditions . The reaction proceeds through a series of steps including condensation, decarboxylation, and halogenation to yield the desired product. The reaction conditions often require the use of a base such as pyridine and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, making it a valuable compound for research in medicinal chemistry and drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluorocinnamic acid
- 2-Bromo-2-(4-fluorophenyl)acetic acid
- 5-Bromo-2-fluorophenylboronic acid
Uniqueness
2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industrial processes .
Properties
Molecular Formula |
C8H5BrF2O2 |
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Molecular Weight |
251.02 g/mol |
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C8H5BrF2O2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,(H,12,13) |
InChI Key |
IHBMOWBACJELHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(C(=O)O)F)F |
Origin of Product |
United States |
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